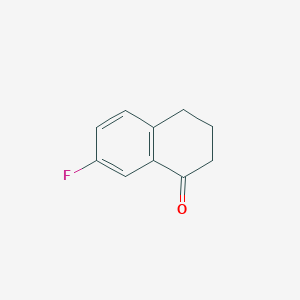

![molecular formula C8H9N3O B1310505 (1-metil-1H-imidazo[4,5-b]piridin-2-il)metanol CAS No. 172648-00-9](/img/structure/B1310505.png)

(1-metil-1H-imidazo[4,5-b]piridin-2-il)metanol

Descripción general

Descripción

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dispositivos optoelectrónicos

Este compuesto ha mostrado potencial en la ciencia de los materiales, particularmente en el desarrollo de dispositivos optoelectrónicos. Su estructura única permite innovaciones prometedoras en este campo .

Aplicaciones farmacéuticas

Los derivados de este compuesto se han explorado para su uso en productos farmacéuticos, incluidos los fármacos anticancerígenos . Se están desarrollando técnicas de optimización para nuevos inhibidores dirigidos a la quinasa c-Met, que está implicada en varios cánceres .

Agentes antimicrobianos

El compuesto se ha probado para actividades antibacterianas y antifúngicas, mostrando promesa como agente antimicrobiano . Esto incluye medir zonas de inhibición para evaluar la efectividad .

Síntesis de nuevos derivados

Los investigadores están trabajando activamente en la síntesis de nuevos derivados de imidazo[4,5-b]piridina para diversas aplicaciones, incluidas las características antimicrobianas .

Actividad fungicida

Se han sintetizado y probado nuevos derivados de imidazo[4,5-b]piridina para su actividad fungicida, con estructuras caracterizadas por espectroscopia de RMN, espectrometría de masas y análisis elemental .

Estudios de actividad biológica

Se está estudiando la actividad biológica de las imidazo[4,5-b]piridinas sustituidas con amidino, dada su potencial en diversas áreas terapéuticas debido a la presencia de los anillos de piridina e imidazol .

Mecanismo De Acción

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Propiedades

IUPAC Name |

(1-methylimidazo[4,5-b]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDUHNTUAOOSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)